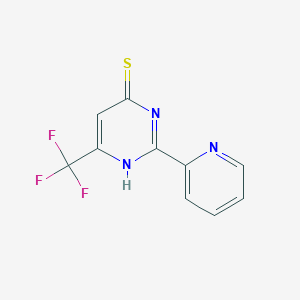

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various pyrimidine derivatives, including those with trifluoromethyl groups, has been explored through different methods. For instance, the synthesis of substituted methylthio-imidazoles and pyrimidines was achieved by reacting substituted 2-(chloromethyl)-pyridine with imidazole-2-thione or pyrimidine-2-thiol in the presence of sodium methoxide, yielding derivatives with good yields . Another approach involved the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles to produce 4-(2-diethylaminovinyl)pyrimidines, which could be further deprotonated to yield monoprotonated or neutral pyrimidines . Additionally, 2-methylthio-4,6-difluoride pyrimidine was synthesized through a four-step reaction from sulfocarbamidediethyl malonate and other reagents, with the method showing advantages such as facile reaction conditions and cheap reagents .

Molecular Structure Analysis

The molecular structures of some pyrimidine derivatives have been confirmed using single-crystal X-ray diffraction analyses. For example, the structures of substituted methylthio-imidazoles and pyrimidines were determined, revealing monoclinic P21/c symmetry with specific cell parameters . The crystal structure of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines was also determined, and the energy-minimized structures were established by molecular orbital calculations (AM1), showing good agreement with the X-ray crystal structures .

Chemical Reactions Analysis

Pyrimidine derivatives have been shown to undergo various chemical reactions. For instance, 5-trifluoromethylthio-2,4(6)-tri(di)halogeno-substituted pyrimidines were synthesized and used as starting materials for nucleophilic exchange reactions, leading to the formation of various derivatives, including alkoxy-, phenoxy-, anilino-, hydrazino-, and amino-derivatives . The synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine led to the formation of pyrido[3,2-d]pyrimidine derivatives and tricyclic systems through reactions with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been characterized in several studies. For example, novel polyimides derived from pyridine-containing aromatic dianhydride monomers were synthesized, showing good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . Fluorinated polyimides derived from novel diamine monomers exhibited low water absorption rates, low dielectric constants, high thermal stability, and formed tough transparent films with good mechanical properties .

未来方向

属性

IUPAC Name |

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGNKTHLKVJCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379474 |

Source

|

| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |

CAS RN |

338418-16-9 |

Source

|

| Record name | 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)

![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)

![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)

![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)